molecular formula C28H25NO2 B4630094 N-9H-fluoren-2-yl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide

N-9H-fluoren-2-yl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide

Cat. No. B4630094
M. Wt: 407.5 g/mol
InChI Key: BWAGTGHSGIUGGK-UHFFFAOYSA-N
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Description

N-9H-fluoren-2-yl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide is a compound that embodies the fluorene structure, a polycyclic aromatic hydrocarbon, modified with various functional groups to alter its physical, chemical, and potentially biological properties. Research on similar fluorene derivatives has shown their relevance in materials science, medicinal chemistry, and organic synthesis due to their unique structural features.

Synthesis Analysis

The synthesis of fluorene derivatives involves complex organic reactions, including nucleophilic aromatic substitution, carbonylation, and amide formation processes. For instance, derivatives of fluorene have been synthesized through reactions of 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene with various aromatic diamines, showcasing the versatility of fluorene chemistry in creating novel polymeric materials with specific properties (Hsiao, Yang, & Lin, 1999).

Molecular Structure Analysis

The molecular structure of fluorene derivatives, including N-9H-fluoren-2-yl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide, is characterized by the fluorene backbone and the appended functional groups, which influence the compound's electronic, optical, and thermal properties. Computational studies and crystallography have been utilized to determine the bond lengths, angles, and overall geometry of similar compounds, providing insights into their stability and reactivity (Odame, Hosten, & Tshentu, 2020).

Scientific Research Applications

Synthesis and Chemical Properties

Fluorene derivatives, such as those derived from 9H-fluoren-9-imines and fluorene-based benzoxazines, have been extensively studied for their unique chemical properties and synthesis methods. These compounds serve as precursors or intermediates in various chemical reactions, including polymerization, cycloaddition reactions, and the formation of polyamides and polyimides with specific characteristics. The research emphasizes the development of novel synthesis pathways, understanding reaction mechanisms, and exploring the potential for creating new materials with desired properties (Meng & Thibblin, 1997); (Paquet, 1982).

Applications in Polymer Science

Research on fluorene-containing compounds has significantly contributed to the field of polymer science, particularly in the synthesis of aromatic polyamides, polyimides, and benzoxazines with high thermal stability and specific mechanical properties. These polymers exhibit desirable characteristics such as solubility in various solvents, high glass transition temperatures, and stability under thermal conditions, making them suitable for advanced technological applications (Yang & Lin, 1993); (Wang et al., 2010).

Bioimaging and Fluorescent Probes

Fluorene derivatives have also been explored for bioimaging and as fluorescent probes, demonstrating the ability to selectively detect and image biological structures or specific molecules within living cells. These applications leverage the unique fluorescent properties of fluorene-based compounds, offering tools for biomedical research and potential diagnostic applications (Zhang et al., 2003).

Environmental Applications

The biodegradation of fluorene and its derivatives by specific microorganisms has been studied to understand the pathways and efficiency of degradation. This research is crucial for addressing environmental pollution by polycyclic aromatic hydrocarbons (PAHs), offering insights into remediation technologies and the potential for using microorganisms to degrade pollutants in marine and terrestrial environments (Bankole et al., 2021).

properties

IUPAC Name

N-(9H-fluoren-2-yl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO2/c30-27(21-10-8-20(9-11-21)14-17-28(31)15-4-1-5-16-28)29-24-12-13-26-23(19-24)18-22-6-2-3-7-25(22)26/h2-3,6-13,19,31H,1,4-5,15-16,18H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAGTGHSGIUGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9H-fluoren-2-yl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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